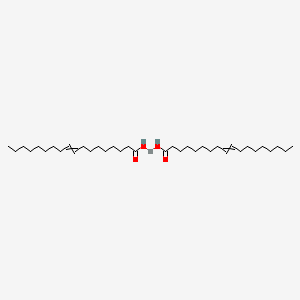
Bis(oleoyloxy)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper oleate is a copper-based compound formed by the reaction of copper ions with oleic acid. It is a type of metal carboxylate and is known for its applications in various fields, including as a catalyst, an emulsifier, and a dispersant. Copper oleate is typically used in the preparation of copper nanoparticles and has significant industrial and scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper oleate can be synthesized through the precipitation reaction of copper(II) sulfate solutions with sodium oleate . The reaction typically involves dissolving copper(II) sulfate in water and then adding sodium oleate solution, resulting in the formation of copper oleate as a precipitate. The reaction conditions, such as temperature and concentration, can be adjusted to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, copper oleate is produced using similar precipitation methods but on a larger scale. The process involves the careful control of reaction parameters to ensure consistent quality and yield. The product is then purified and dried to obtain the final copper oleate compound, which is used in various applications, including as an emulsifier and dispersant in fuel oils .
Chemical Reactions Analysis
Types of Reactions
Copper oleate undergoes various chemical reactions, including:
Oxidation: Copper oleate can be oxidized to form copper oxide species. This reaction is often facilitated by the presence of oxygen or other oxidizing agents.
Substitution: Copper oleate can undergo substitution reactions where the oleate ligand is replaced by other ligands, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents.
Reduction: Sodium formaldehyde sulfoxylate is commonly used as a reducing agent.
Substitution: Various ligands can be used to replace the oleate ligand, depending on the desired product.
Major Products Formed
Oxidation: Copper oxide species.
Reduction: Zero-valent copper.
Substitution: Copper complexes with different ligands.
Scientific Research Applications
Copper oleate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which copper oleate exerts its effects is primarily through the release of copper ions. These ions can interact with various molecular targets and pathways, including:
Generation of Reactive Oxygen Species (ROS): Copper ions can catalyze the production of reactive oxygen species, which can cause oxidative damage to cellular components.
Membrane Disruption: Copper ions can disrupt cell membranes, leading to increased permeability and cell death.
Enzyme Inhibition: Copper ions can inhibit the activity of certain enzymes by binding to their active sites.
Comparison with Similar Compounds
Copper oleate can be compared with other metal oleates, such as zinc oleate and tin oleate, as well as other copper carboxylates with different carbon chain lengths, such as copper glycolate and copper lactate .
Similar Compounds
Zinc oleate: Similar to copper oleate, zinc oleate is used as a lubricant additive and has applications in various industrial processes.
Tin oleate: Tin oleate is also used as a lubricant additive and has been shown to reduce friction and wear in mechanical systems.
Copper glycolate and copper lactate: These copper carboxylates have shorter carbon chains compared to copper oleate and are used in the preparation of conductive films for electronic applications.
Uniqueness of Copper Oleate
Copper oleate is unique due to its specific combination of copper ions and oleic acid, which imparts distinct properties such as high thermal stability and the ability to form stable copper nanoparticles. These properties make it particularly useful in applications requiring high-performance materials, such as in catalysis and electronic devices .
Properties
Molecular Formula |
C36H68CuO4 |
|---|---|
Molecular Weight |
628.5 g/mol |
IUPAC Name |
copper;octadec-9-enoic acid |
InChI |
InChI=1S/2C18H34O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20); |
InChI Key |
ONLTWGMFVJYXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















